2-(3-Phenylpropanamido)propanoic acid
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Overview
Description
2-(3-Phenylpropanamido)propanoic acid is an organic compound with the molecular formula C12H15NO3. It is a derivative of propanoic acid, featuring a phenyl group attached to the propanoic acid backbone through an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylpropanamido)propanoic acid typically involves the reaction of 3-phenylpropanoic acid with an appropriate amine under amide-forming conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, amidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenylpropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-phenylpropanamine.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
2-(3-Phenylpropanamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-(3-Phenylpropanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the amide linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Phenylpropanoic acid: Lacks the amide group, resulting in different reactivity and applications.
2-Phenylpropanoic acid: Similar structure but with the phenyl group directly attached to the propanoic acid backbone.
N-Phenylpropanamide: Contains an amide group but lacks the carboxylic acid functionality.
Uniqueness: 2-(3-Phenylpropanamido)propanoic acid is unique due to its combination of a phenyl group, amide linkage, and carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-(3-phenylpropanoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOVJKEOBDJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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